3-(5,7-difluoro-1H-indol-3-yl)propanal
Overview
Description
3-(5,7-difluoro-1H-indol-3-yl)propanal is a chemical compound belonging to the indole family, characterized by the presence of a difluoro-substituted indole ring. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,7-difluoro-1H-indol-3-yl)propanal typically involves the construction of the indole ring followed by the introduction of the difluoro substituents. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the indole ring. The difluoro substituents can be introduced via electrophilic fluorination reactions using reagents such as Selectfluor or N-fluorobenzenesulfonimide .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-(5,7-difluoro-1H-indol-3-yl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The difluoro substituents can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 3-(5,7-difluoro-1H-indol-3-yl)propanoic acid.
Reduction: 3-(5,7-difluoro-1H-indol-3-yl)propanol.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(5,7-difluoro-1H-indol-3-yl)propanal has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5,7-difluoro-1H-indol-3-yl)propanal involves its interaction with specific molecular targets and pathways. The difluoro substituents can enhance the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The indole ring can interact with various biological targets, including proteins and nucleic acids, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 3-(5,7-difluoro-1H-indol-3-yl)propanol
- 3-(5,7-difluoro-1H-indol-3-yl)propanoic acid
- 3-(5,7-difluoro-1H-indol-3-yl)propylamine
Uniqueness
3-(5,7-difluoro-1H-indol-3-yl)propanal is unique due to its specific substitution pattern and the presence of an aldehyde group. This combination of structural features can result in distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
3-(5,7-difluoro-1H-indol-3-yl)propanal | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F2NO/c12-8-4-9-7(2-1-3-15)6-14-11(9)10(13)5-8/h3-6,14H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBWWLQIWMUATPH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=CN2)CCC=O)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20648842 | |
Record name | 3-(5,7-Difluoro-1H-indol-3-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
843653-02-1 | |
Record name | 3-(5,7-Difluoro-1H-indol-3-yl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20648842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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